molecular formula C15H15NO2 B1614816 N-(4-(Benzyloxy)phenyl)acetamide CAS No. 41927-14-4

N-(4-(Benzyloxy)phenyl)acetamide

Cat. No.: B1614816
CAS No.: 41927-14-4
M. Wt: 241.28 g/mol
InChI Key: QLCLKEPRVBUJHX-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)phenyl)acetamide: is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Mechanism of Action

Target of Action

N-(4-(Benzyloxy)phenyl)acetamide has been found to target Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO-B can lead to increased levels of these neurotransmitters, which can have various effects on mood, cognition, and behavior.

Mode of Action

The compound interacts with its target, MAO-B, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain. The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COXs), key enzymes in the prostaglandin biosynthesis from arachidonic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of neurotransmitters. By inhibiting MAO-B, the compound prevents the breakdown of neurotransmitters, leading to increased levels in the brain . Additionally, the compound’s anti-inflammatory properties suggest it may also affect the arachidonic acid pathway, specifically the production of prostaglandins via the COX enzymes .

Pharmacokinetics

The compound’s efficacy in in vivo studies suggests it may have favorable adme properties .

Result of Action

The inhibition of MAO-B by this compound leads to increased levels of neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior . The compound’s anti-inflammatory properties may also result in reduced inflammation and pain .

Biochemical Analysis

Biochemical Properties

N-(4-(Benzyloxy)phenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have an inhibitory effect on TNF-α production, a cytokine involved in systemic inflammation . This suggests that this compound may have potential anti-inflammatory properties.

Cellular Effects

It has been suggested that it may influence cell function by modulating inflammatory responses

Molecular Mechanism

It is known to inhibit TNF-α production, suggesting it may exert its effects at the molecular level through this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-(Benzyloxy)phenyl)acetamide typically begins with 4-benzyloxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, to form the desired acetamide derivative.

    Procedure: 4-benzyloxyaniline is treated with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-(Benzyloxy)phenyl)acetamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the acetamide group can yield the corresponding amine derivative.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(4-(Benzyloxy)phenyl)acetamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

    Material Science: this compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    N-(4-(Benzyloxy)phenyl)glycinamide: Similar in structure but with a glycinamide moiety instead of an acetamide group.

    N-(4-(Benzyloxy)phenyl)-4-(1H-benzimidazole-2-sulfinyl)butyramide: Contains a benzimidazole ring, offering different biological activities.

    N-(4-(Benzyloxy)phenyl)-4-(5-methoxy-1H-benzimidazole-2-sulfinyl)butyramide: Another benzimidazole derivative with potential anti-ulcer activity.

Uniqueness: N-(4-(Benzyloxy)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxy group and acetamide moiety provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12(17)16-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLKEPRVBUJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194692
Record name Acetamide, N-(4-(phenylmethoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41927-14-4
Record name Acetamide, N-(4-(phenylmethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41927-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-(phenylmethoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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